An In-depth Technical Guide to (1,2-Dibromoethyl)benzene: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to (1,2-Dibromoethyl)benzene: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,2-Dibromoethyl)benzene, also known as styrene (B11656) dibromide, is a halogenated aromatic compound with significant applications in organic synthesis. Its utility as a precursor and intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty polymers makes it a compound of interest for researchers in both academic and industrial settings.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to (1,2-Dibromoethyl)benzene. Detailed experimental protocols for its synthesis and subsequent reactions are presented, alongside a summary of its key reactivity and spectroscopic characterization.
Chemical Structure and Identification
(1,2-Dibromoethyl)benzene is characterized by a benzene (B151609) ring substituted with a 1,2-dibromoethyl group. The presence of two bromine atoms on the ethyl chain confers significant reactivity to the molecule, making it a versatile synthetic building block.
Table 1: Chemical Identifiers for (1,2-Dibromoethyl)benzene
| Identifier | Value |
| IUPAC Name | (1,2-Dibromoethyl)benzene[2] |
| Synonyms | 1,2-Dibromo-1-phenylethane, Styrene dibromide, Phenylethylene bromide |
| CAS Number | 93-52-7[2][3] |
| Molecular Formula | C₈H₈Br₂[2][3] |
| Molecular Weight | 263.96 g/mol [2][3] |
| InChI Key | SHKKTLSDGJRCTR-UHFFFAOYSA-N[2] |
| SMILES | BrCC(Br)c1ccccc1[4] |
Physicochemical Properties
The physical and chemical properties of (1,2-Dibromoethyl)benzene are crucial for its handling, storage, and application in chemical reactions. It typically appears as a white to light yellow crystalline powder.[5]
Table 2: Physicochemical Properties of (1,2-Dibromoethyl)benzene
| Property | Value |
| Appearance | White to light yellow crystalline powder[5] |
| Melting Point | 70-74 °C[4] |
| Boiling Point | 139-141 °C at 15 mmHg[4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethyl acetate (B1210297) and dichloromethane. |
| Purity | Typically ≥97% or ≥98%[3][4] |
Synthesis of (1,2-Dibromoethyl)benzene
The most common method for the synthesis of (1,2-Dibromoethyl)benzene is the electrophilic addition of bromine (Br₂) to styrene. This reaction proceeds readily and typically results in a high yield of the desired product.
Experimental Protocol: Bromination of Styrene
This protocol describes the synthesis of (1,2-Dibromoethyl)benzene from styrene and elemental bromine.
Materials:
-
Styrene
-
Bromine
-
Acetic Acid (glacial)
-
Sodium bisulfite solution (saturated)
-
Water
-
Erlenmeyer flask
-
Stirring rod
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve styrene in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the styrene solution while stirring. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, continue stirring the reaction mixture until the reddish-brown color of bromine disappears, indicating the completion of the reaction.
-
Pour the reaction mixture into an Erlenmeyer flask containing water and a small amount of saturated sodium bisulfite solution to quench any unreacted bromine.[6]
-
Stir the mixture vigorously. The product, (1,2-Dibromoethyl)benzene, will precipitate as a solid.
-
Cool the mixture in an ice-water bath to ensure complete precipitation.[6]
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Reactivity and Chemical Transformations
The chemical reactivity of (1,2-Dibromoethyl)benzene is dominated by the two bromine atoms, which are excellent leaving groups. This allows for a variety of subsequent chemical transformations.
Dehydrobromination
A key reaction of (1,2-Dibromoethyl)benzene is dehydrobromination, which involves the elimination of hydrogen bromide (HBr) to form a double bond. This reaction can be controlled to yield different products.
-
Selective Dehydrobromination: Treatment with a base under phase-transfer catalysis conditions can selectively remove one equivalent of HBr to produce α-bromostyrene.[7]
-
Formation of Phenylacetylene: In the presence of a strong base and a suitable catalyst, such as a lipophilic alcohol, double dehydrobromination can occur to yield phenylacetylene.[7]
Nucleophilic Substitution
The bromine atoms in (1,2-Dibromoethyl)benzene can be displaced by various nucleophiles, making it a useful intermediate for introducing the phenylethyl moiety into other molecules. This reactivity is central to its application in the synthesis of pharmaceuticals and other fine chemicals.[8]
Caption: Synthetic pathways originating from (1,2-Dibromoethyl)benzene.
Spectroscopic Characterization
The structure of (1,2-Dibromoethyl)benzene can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for (1,2-Dibromoethyl)benzene
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons and the protons on the ethyl chain. |
| ¹³C NMR | The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. |
| IR Spectroscopy | The infrared spectrum displays absorption bands corresponding to the C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-Br bonds.[9] |
| Mass Spectrometry (GC-MS) | The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine atoms.[2][10] |
Applications in Research and Development
(1,2-Dibromoethyl)benzene is a valuable tool in organic synthesis and drug discovery. Its primary applications include:
-
Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of a wide range of pharmaceutical compounds.[1][8]
-
Precursor for Specialty Polymers: It can be used in the synthesis of polymers with specific properties.[1]
-
Agrochemical Synthesis: It is an intermediate in the production of certain agrochemicals.[1]
-
Research Chemical: Its reactivity makes it a useful substrate for studying reaction mechanisms and developing new synthetic methodologies.[1]
Safety and Handling
(1,2-Dibromoethyl)benzene is a chemical that should be handled with care. It is reported to cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
(1,2-Dibromoethyl)benzene is a versatile and reactive compound with significant applications in organic synthesis. Its straightforward preparation from styrene and its ability to undergo various chemical transformations make it a valuable intermediate for the synthesis of a wide array of target molecules. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1,2-Dibromoethyl)benzene | C8H8Br2 | CID 7145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (1,2-ジブロモエチル)ベンゼン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (1,2-Dibromoethyl)benzene, 97% 500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. (1,2-DIBROMOETHYL)BENZENE(93-52-7) IR Spectrum [m.chemicalbook.com]
- 10. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]
